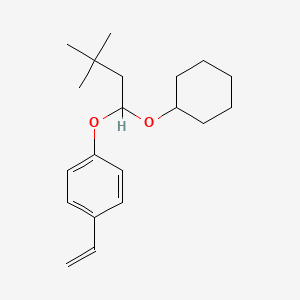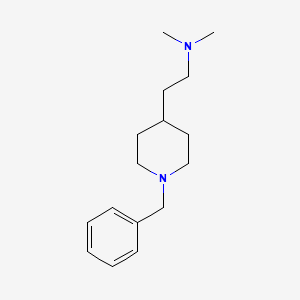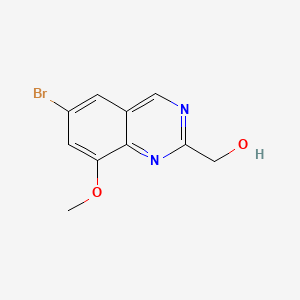
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps involve:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: A nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also common in industrial settings .
化学反応の分析
Types of Reactions
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but differs in the position of the chlorine atom.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a trifluoromethyl group and a pyrazole ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with a pyridine ring.
Uniqueness
4-Chloro-5,6-dimethyl-2-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
404827-80-1 |
|---|---|
分子式 |
C13H10ClF3N2 |
分子量 |
286.68 g/mol |
IUPAC名 |
4-chloro-5,6-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C13H10ClF3N2/c1-7-8(2)18-12(19-11(7)14)9-5-3-4-6-10(9)13(15,16)17/h3-6H,1-2H3 |
InChIキー |
UKDMNTDBTUIKHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)



